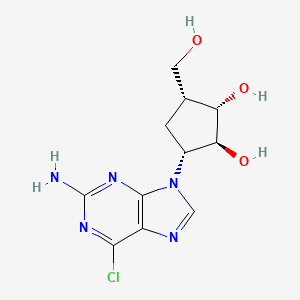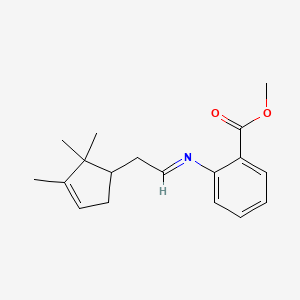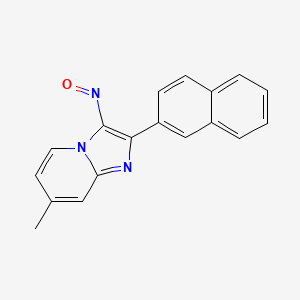
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- は、3位にニトロソ基、7位にメチル基、2位にナフタレニル基を持つ縮合イミダゾ-ピリジン環系を特徴とする複素環式化合物です。
製法
合成経路と反応条件
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
イミダゾ-ピリジン核の形成: 最初のステップは、適切な前駆体の環化によるイミダゾ-ピリジン核の形成です。これは、2-アミノピリジンとアルデヒドまたはケトンを酸性条件下で縮合させることで達成できます。
メチル基の導入: メチル基は、塩化メチルとルイス酸触媒(塩化アルミニウムなど)を用いたフリーデル・クラフツアルキル化反応によって、7位に導入できます。
ナフタレニル基の付加: ナフタレニル基は、鈴木カップリング反応によって2位に導入できます。この反応には、ナフタレニルボロン酸と対応するハロゲン化イミダゾ-ピリジン誘導体を、パラジウム触媒の存在下で反応させることが含まれます。
ニトロソ化: 最後のステップは、3位にニトロソ基を導入することです。これは、イミダゾ-ピリジン誘導体と亜硝酸または亜硝酸ナトリウムなどのニトロソ化剤を酸性媒体中で反応させることで達成できます。
工業的製造方法
この化合物の工業的製造には、大規模生産に最適化された同様の合成経路が用いられる場合があります。これには、高収率と高純度を確保するための連続フロー反応器、自動合成、および精製技術の使用が含まれます。
化学反応解析
反応の種類
酸化: イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- は、特にニトロソ基で酸化反応を起こし、ニトロ誘導体の生成につながることがあります。
還元: ニトロソ基は、水素化ホウ素ナトリウムや水素ガスなどの還元剤を用いて、触媒の存在下でアミノ基に還元することもできます。
置換: この化合物は、特にイミダゾ-ピリジン環の窒素原子に隣接する位置で、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、または酸性または塩基性条件下での過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または触媒的水素化。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、ハロゲン化アルキルなどの求電子剤。
生成される主要な生成物
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: 使用される試薬に応じて、さまざまな置換イミダゾ-ピリジン誘導体。
科学研究への応用
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- は、科学研究でいくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌作用、抗ウイルス作用、抗がん作用など、生物活性分子としての可能性が調査されています。
医学: 特に特定の生物学的経路を標的とする新規医薬品の開発において、治療の可能性が探求されています。
産業: 有機半導体や染料などの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through the condensation of 2-aminopyridine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalenyl Group: The naphthalenyl group can be introduced at the 2-position via a Suzuki coupling reaction, which involves the reaction of a naphthalenyl boronic acid with the corresponding halogenated imidazo-pyridine derivative in the presence of a palladium catalyst.
Nitrosation: The final step involves the introduction of the nitroso group at the 3-position. This can be achieved through the reaction of the imidazo-pyridine derivative with nitrous acid or a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: The nitroso group can also be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo-pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo-pyridine derivatives depending on the reagents used.
科学的研究の応用
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- の作用機序には、特定の分子標的および経路との相互作用が含まれます。ニトロソ基は、酸化還元反応に関与し、細胞損傷を引き起こす可能性のある活性酸素種(ROS)の生成につながる可能性があります。さらに、この化合物は特定の酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-: ニトロソ基がないため、化学反応性と生物活性に大きな違いがあります。
イミダゾ[1,2-a]ピリジン, 7-メチル-3-ニトロソ-: ナフタレニル基がないため、全体的な分子構造と特性に影響を与えます。
イミダゾ[1,2-a]ピリジン, 2-(2-ナフタレニル)-3-ニトロソ-: メチル基がないため、立体的な性質と電子的な性質に影響を与えます。
独自性
イミダゾ[1,2-a]ピリジン, 7-メチル-2-(2-ナフタレニル)-3-ニトロソ- は、ニトロソ基とナフタレニル基の両方が存在するため、明確な化学反応性と潜在的な生物活性を示す点でユニークです。これらの官能基の組み合わせにより、さまざまな研究分野で多様な用途が可能になります。
類似化合物との比較
Similar Compounds
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-: Lacks the nitroso group, which significantly alters its chemical reactivity and biological activity.
Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-: Lacks the naphthalenyl group, which affects its overall molecular structure and properties.
Imidazo(1,2-a)pyridine, 2-(2-naphthalenyl)-3-nitroso-: Lacks the methyl group, which influences its steric and electronic properties.
Uniqueness
Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- is unique due to the presence of both the nitroso and naphthalenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
特性
CAS番号 |
364043-77-6 |
|---|---|
分子式 |
C18H13N3O |
分子量 |
287.3 g/mol |
IUPAC名 |
7-methyl-2-naphthalen-2-yl-3-nitrosoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H13N3O/c1-12-8-9-21-16(10-12)19-17(18(21)20-22)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |
InChIキー |
WKFMQFSCDPRVJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


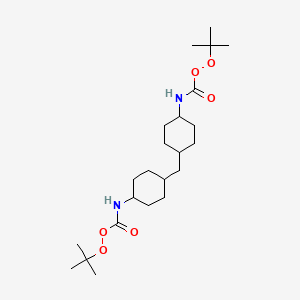


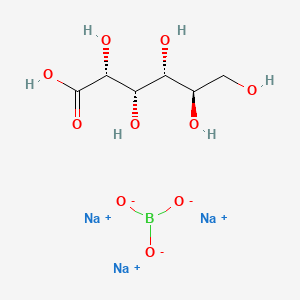

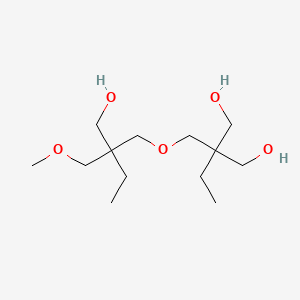
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
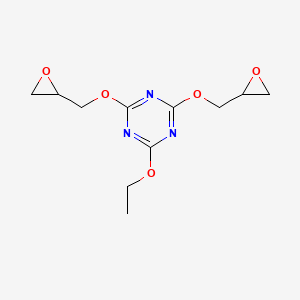
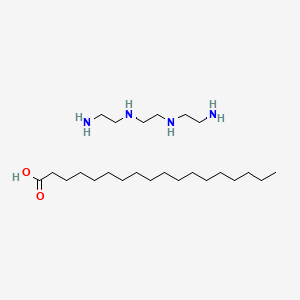
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
